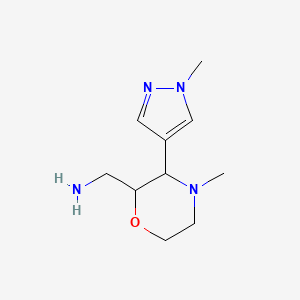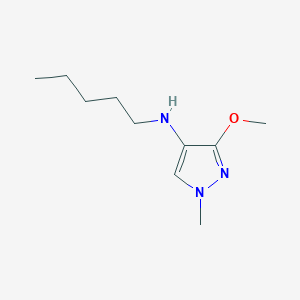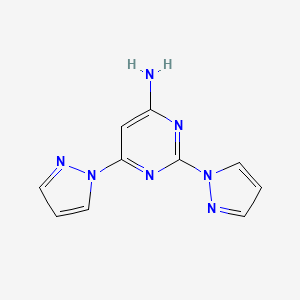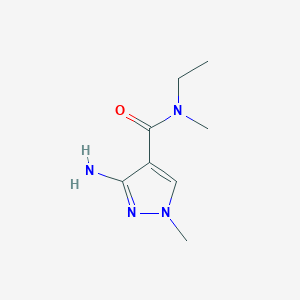![molecular formula C12H15N3O B11737309 3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol CAS No. 1856047-01-2](/img/structure/B11737309.png)
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol is a complex organic compound that features a phenol group substituted with a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyrazole groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 1,4-dimethyl-1H-pyrazole with appropriate precursors under acidic or basic conditions.
Attachment of the amino group: The amino group is introduced through nucleophilic substitution reactions, often using amines and suitable leaving groups.
Coupling with phenol: The final step involves the coupling of the pyrazole derivative with phenol, which can be facilitated by various coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes several types of chemical reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Coupling agents: Carbodiimides, phosphonium salts.
Major Products Formed
Oxidation products: Quinones.
Reduction products: Amino derivatives.
Substitution products: Various substituted phenols.
Scientific Research Applications
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate due to its bioactive pyrazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)phenol: Lacks the pyrazole moiety, resulting in different reactivity and biological activity.
1,4-dimethyl-1H-pyrazole: Does not contain the phenol group, limiting its applications in certain fields.
Uniqueness
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol is unique due to the combination of phenol and pyrazole groups in its structure, which imparts a wide range of chemical reactivity and potential biological activity .
Properties
CAS No. |
1856047-01-2 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-7-14-15(2)12(9)13-8-10-4-3-5-11(16)6-10/h3-7,13,16H,8H2,1-2H3 |
InChI Key |
HTCCTMAOXZPYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737226.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)

![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11737242.png)
![n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11737244.png)
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737251.png)


![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737301.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737302.png)
![2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11737304.png)
